molecular formula C22H25N B569069 (R)-N-(1-(naphthalen-1-yl)ethyl)-3-(m-tolyl)propan-1-amine CAS No. 253337-60-9

(R)-N-(1-(naphthalen-1-yl)ethyl)-3-(m-tolyl)propan-1-amine

Cat. No.: B569069
CAS No.: 253337-60-9
M. Wt: 303.449
InChI Key: BREGDWXNNPCUFR-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery

The compound this compound emerged within the context of pharmaceutical impurity profiling studies conducted during the development of calcimimetic drugs. Research into calcium-sensing receptor modulators led to the identification and characterization of this compound as a process-related impurity, specifically designated as Cinacalcet Impurity E. The systematic study of this compound gained prominence as pharmaceutical analytical chemists recognized the critical importance of impurity profiling for active pharmaceutical ingredients under International Conference on Harmonisation guidelines.

The compound's discovery traces back to synthetic route optimization studies for calcimimetic drug development, where multiple impurities were identified and characterized. Analytical method development for the determination of impurities in pharmaceutical dosage forms required comprehensive characterization of this compound, leading to its formal registration with Chemical Abstracts Service number 253337-60-9. The European Medicines Agency assessment reports document the systematic approach to characterizing potential and actual impurities, with this compound representing a well-characterized process-related substance requiring analytical control.

Recent research developments have focused on novel asymmetric synthesis approaches utilizing (R)-tert-butanesulfinamide and regioselective N-alkylation methodologies. These synthetic investigations have provided deeper understanding of the compound's formation pathways and have enabled more efficient preparation methods for analytical reference standards. The compound's significance has grown with increased regulatory scrutiny of pharmaceutical impurities and the development of stability-indicating analytical methods.

Nomenclature and Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, reflecting its complex stereochemical and structural features. The compound belongs to the secondary amine classification, characterized by the presence of two organic substituents bound to the nitrogen atom along with one hydrogen atom. The (R)-configuration designation indicates the absolute stereochemistry at the asymmetric carbon center adjacent to the naphthalene ring system.

Table 1: Chemical Identification Data

Parameter Value Reference
Chemical Abstracts Service Number 253337-60-9
Molecular Formula C₂₂H₂₅N
Molecular Weight 303.44-303.45 g/mol
InChI Code 1S/C22H25N/c1-17-8-5-9-19(16-17)10-7-15-23-18(2)21-14-6-12-20-11-3-4-13-22(20)21/h3-6,8-9,11-14,16,18,23H,7,10,15H2,1-2H3/t18-/m1/s1
InChI Key BREGDWXNNPCUFR-GOSISDBHSA-N

The compound demonstrates multiple synonymous designations reflecting its various analytical and research applications. Alternative nomenclature includes (alphaR)-alpha-Methyl-N-[3-(3-methylphenyl)propyl]-1-naphthalenemethanamine and 3-(3-methylphenyl)-N-[(1R)-1-naphthalen-1-ylethyl]propan-1-amine. These variations accommodate different systematic naming conventions while maintaining chemical accuracy.

Table 2: Structural Classification Parameters

Classification Type Description Value
Functional Group Secondary Amine 2° Amine
Stereochemistry R-Configuration (R)-
Aromatic Systems Naphthalene, Tolyl Bicyclic, Monocyclic
Topological Polar Surface Area Computational Value 12.03 Ų
Calculated LogP Lipophilicity Parameter 5.43162

The compound's chemical structure incorporates a naphthalene ring system connected through an ethyl linker to a nitrogen atom, which subsequently connects to a propyl chain terminating with a meta-tolyl group. This structural arrangement creates a molecule with significant lipophilic character and defined three-dimensional geometry due to the stereochemical constraint at the benzylic position.

Significance in Organic and Medicinal Chemistry

The compound this compound occupies a position of considerable importance within pharmaceutical analytical chemistry and medicinal chemistry research. Its primary significance stems from its role as a critical reference standard for impurity profiling in calcimimetic drug development and quality control applications. The compound serves as an essential analytical tool for method development, method validation, and quality controlled applications in Abbreviated New Drug Application processes.

Research investigations have demonstrated the compound's utility in stability-indicating analytical method development, where it functions as a process-related impurity requiring quantitative determination. Analytical methods utilizing reversed-phase ultra-performance liquid chromatography have been developed specifically to separate and quantify this compound alongside other related substances. The development of these analytical methods represents a significant advancement in pharmaceutical quality control, enabling accurate determination of impurity levels in compliance with regulatory requirements.

Table 3: Analytical Applications and Research Findings

Application Type Methodology Findings Reference
Impurity Profiling Reversed-Phase Ultra-Performance Liquid Chromatography Quantitative separation achieved
Method Validation Stability-Indicating Assay Development Suitable for routine quality control
Reference Standard Analytical Method Development Compliant with regulatory guidelines
Synthetic Chemistry Asymmetric Synthesis Studies Novel synthetic approaches developed

The compound's medicinal chemistry significance extends to its structural relationship with calcimimetic pharmaceuticals, particularly in understanding structure-activity relationships within calcium-sensing receptor modulation. Research into precision calcimimetics has utilized structural analogs and related compounds to optimize pharmacological properties while maintaining therapeutic efficacy. The systematic study of this compound contributes to broader understanding of molecular modifications that influence calcimimetic activity and pharmaceutical properties.

Contemporary research applications include its use in developing analytical techniques for detecting and quantifying pharmaceutical impurities according to International Conference on Harmonisation guidelines Q3A and Q3B. The compound serves as a benchmark for analytical method selectivity, ensuring that developed methods can adequately resolve structurally related substances. Quality control laboratories utilize this compound as a certified reference material for validation of analytical procedures used in pharmaceutical manufacturing and release testing.

Advanced analytical characterization studies have employed various spectroscopic and chromatographic techniques to establish comprehensive identification criteria for this compound. These studies have generated detailed analytical profiles including mass spectrometry fragmentation patterns, nuclear magnetic resonance spectroscopic data, and chromatographic retention characteristics under various analytical conditions. The resulting analytical database supports regulatory submissions and enables reliable identification and quantification across different analytical platforms and laboratory environments.

Properties

IUPAC Name

3-(3-methylphenyl)-N-[(1R)-1-naphthalen-1-ylethyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N/c1-17-8-5-9-19(16-17)10-7-15-23-18(2)21-14-6-12-20-11-3-4-13-22(20)21/h3-6,8-9,11-14,16,18,23H,7,10,15H2,1-2H3/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BREGDWXNNPCUFR-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CCCNC(C)C2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)CCCN[C@H](C)C2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The (Z)-oxime ether intermediate is prepared from α-bromo-m-tolylpropan-1-one via hydroxylamine treatment followed by NaBH₄ reduction. Key steps include:

  • Oxime Formation : Reacting α-bromo-m-tolylpropan-1-one with hydroxylamine in methanol/water yields the corresponding oxime.

  • Stereoselective Reduction : Using 15 mol% spiroborate catalyst and BH₃-THF at 0°C in THF, the (Z)-oxime ether is reduced to the (R)-amine.

Critical Parameters :

  • Temperature control (0°C) prevents racemization.

  • Anhydrous THF ensures borane stability.

  • Catalyst loading ≥15 mol% maximizes ee.

Outcomes :

ParameterValueSource
Yield75–91%
Enantiomeric Excess92–99%
Reaction Time12–24 h

Reductive Amination of m-Tolylpropanal with (R)-1-(Naphthalen-1-yl)ethylamine

Reductive amination offers a scalable alternative, coupling m-tolylpropanal with (R)-1-(naphthalen-1-yl)ethylamine under hydrogenation conditions.

Procedure and Conditions

  • Imine Formation : React m-tolylpropanal with (R)-1-(naphthalen-1-yl)ethylamine in toluene at reflux (110°C) for 6 h.

  • Reduction : Add NaBH₄ or H₂/Pd-C to reduce the imine intermediate.

Optimization Insights :

  • Solvent Choice : Toluene minimizes side reactions vs. polar solvents.

  • Catalyst : Pd-C (5 wt%) under 50 psi H₂ achieves >90% conversion.

  • Workup : Acid-base extraction isolates the amine as its hydrochloride salt.

Performance Metrics :

ParameterValueSource
Yield68–85%
Purity≥98% (HPLC)
ScalabilityUp to 500 g batch

Chiral Resolution via Diastereomeric Salt Formation

For racemic mixtures, chiral resolution using dibenzoyl-D-tartaric acid (DBTA) separates the (R)-enantiomer.

Process Overview

  • Racemic Synthesis : Prepare N-(1-(naphthalen-1-yl)ethyl)-3-(m-tolyl)propan-1-amine via non-stereoselective methods.

  • Salt Formation : React racemic amine with DBTA in ethanol, inducing crystallization of the (R)-amine-DBTA salt.

  • Liberation : Treat the salt with NaOH to recover the free (R)-amine.

Efficiency Factors :

  • Solubility differences in ethanol drive diastereomer separation.

  • Recrystallization improves ee to >99%.

Economic Considerations :

  • Higher material costs due to 50% maximum yield.

  • Preferred for small-scale API impurity synthesis.

Palladium-Catalyzed Cross-Coupling for Propyl Linker Installation

A fragment-based approach constructs the m-tolylpropyl chain via Suzuki-Miyaura coupling, followed by amine alkylation.

Stepwise Synthesis

  • Suzuki Coupling : React m-tolylboronic acid with allyl bromide using Pd(PPh₃)₄ to form m-tolylpropene.

  • Hydroamination : Catalyze reaction with (R)-1-(naphthalen-1-yl)ethylamine using Rh complexes.

Challenges :

  • Regioselectivity in hydroamination requires bulky ligands (e.g., BINAP).

  • Moderate yields (57–65%) limit industrial adoption.

Comparative Analysis of Synthetic Routes

MethodYield (%)ee (%)ScalabilityCost Efficiency
Asymmetric Reduction75–9192–99HighModerate
Reductive Amination68–85Racemic*HighHigh
Chiral Resolution40–50>99LowLow
Palladium Cross-Coupling57–6590–95ModerateLow

*Requires subsequent resolution steps.

Industrial-Scale Considerations

The asymmetric reduction method (Section 1) is favored for pharmaceutical synthesis due to its high ee and scalability. Key process adjustments for pilot-scale production include:

  • Catalyst Recycling : Spiroborate esters can be recovered via aqueous extraction, reducing costs.

  • Continuous Flow Systems : Mitigate exothermic risks during BH₃-THF addition .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.

    Reduction: Reduction reactions can be used to convert the compound into its corresponding amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Pharmacological Applications

  • Role in Drug Development :
    • (R)-N-(1-(naphthalen-1-yl)ethyl)-3-(m-tolyl)propan-1-amine is primarily recognized as an impurity associated with the drug Cinacalcet, which is used to treat secondary hyperparathyroidism in patients with chronic kidney disease. Understanding the properties of this impurity can provide insights into the stability and efficacy of the primary drug formulation .
  • Investigating Biological Activity :
    • Research has indicated that compounds similar to this compound can influence calcium-sensing receptor activity, which plays a crucial role in calcium homeostasis and parathyroid hormone regulation. This suggests potential applications in treating disorders related to calcium metabolism .

Synthetic Applications

  • Asymmetric Synthesis :
    • The compound can serve as a chiral building block in asymmetric synthesis processes. Its structure allows for the creation of various derivatives through selective reactions, making it valuable for developing new pharmaceuticals .
  • Catalytic Reactions :
    • It has been employed as a ligand in catalytic reactions, particularly in rhodium-catalyzed hydrogenation processes. These reactions are essential for synthesizing enantiomerically pure compounds, which are critical in drug development .

Case Study 1: Medicinal Chemistry

A study focused on the synthesis of novel CFTR potentiators utilized this compound as a reference compound to assess the biological activity of newly synthesized derivatives. The findings highlighted its role in enhancing the efficacy of CFTR modulators, providing a pathway for developing treatments for cystic fibrosis .

Case Study 2: Asymmetric Hydrogenation

Research demonstrated that this compound could be effectively used in asymmetric hydrogenation reactions to produce high yields of chiral amines. This application underscores its importance in synthesizing pharmaceutical intermediates with specific stereochemical configurations .

Mechanism of Action

The mechanism of action of ®-N-(1-(naphthalen-1-yl)ethyl)-3-(m-tolyl)propan-1-amine would depend on its specific interactions with molecular targets. Typically, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The phenyl ring substituent significantly impacts physicochemical and biological properties. Key analogs include:

Compound Substituent (Position) Key Data Reference
Cinacalcet (Hydrochloride) 3-CF₃ (meta) Boiling point: 440.9°C; Density: 1.154 g/cm³; Calcimimetic activity
(R)-N-(1-(Naphthalen-1-yl)ethyl)-3-(2-CF₃-phenyl)propan-1-amine 2-CF₃ (ortho) CAS 1431699-53-4; Molecular weight: 357.41
(R)-N-(1-(Naphthalen-1-yl)ethyl)-3-(4-CF₃-phenyl)propan-1-amine 4-CF₃ (para) CAS 1428185-71-0; Regioisomer of Cinacalcet
(S)-3-(3-Difluoromethylphenyl)-N-(1-(naphthalen-1-yl)ethyl)propan-1-amine 3-CHF₂ (meta) 69% yield; ¹⁹F NMR: δ -111.56 ppm (d, J = 53.4 Hz)
Target Compound 3-CH₃ (meta) Hypothetical analog; Expected lower electronegativity vs. CF₃

Findings :

  • Electron-Withdrawing vs. Electron-Donating Groups : The trifluoromethyl (CF₃) group in Cinacalcet enhances metabolic stability and receptor binding affinity compared to methyl (CH₃) or difluoromethyl (CHF₂) groups .
Naphthalene Position Isomerism

The naphthalene attachment site influences molecular interactions:

Compound Naphthalene Position Key Data Reference
Cinacalcet 1-Naphthyl Clinically approved; Boiling point: 440.9°C
(R)-N-(1-(Naphthalen-2-yl)ethyl)-3-(3-CF₃-phenyl)propan-1-amine 2-Naphthyl Regioisomer with distinct receptor interaction profiles


Findings :

  • 1-Naphthyl vs. 2-Naphthyl : The 1-naphthyl group in Cinacalcet optimizes hydrophobic interactions with the calcium-sensing receptor, while the 2-naphthyl isomer shows reduced efficacy due to altered spatial orientation .
Stereochemical Variations

Chirality is critical for biological activity:

Compound Stereochemistry Key Data Reference
Cinacalcet (R)-configuration Active enantiomer; Diastereomers are pharmacologically inactive
Diastereomer Isomer-1 (2R,1R) Structurally distinct; No calcimimetic activity

Findings :

  • The (R)-configuration at the chiral center is essential for receptor activation. Diastereomers exhibit negligible activity, emphasizing the importance of stereochemical purity .
Functional Group Modifications

Derivatization of the amine group alters stability and solubility:

Compound Modification Key Data Reference
Cinacalcet N-Oxide N-Oxide derivative Molecular weight: 373.41; Limited stability data

Findings :

Biological Activity

(R)-N-(1-(naphthalen-1-yl)ethyl)-3-(m-tolyl)propan-1-amine, commonly referred to by its CAS number 253337-60-9, is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on various studies that evaluate its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C22H25N
  • Molecular Weight : 303.44 g/mol
  • Synonyms : Cinacalcet Impurity E, Cinacalcet Hydrochloride Impurity E

Biological Activity Overview

The compound has been investigated for various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer effects. Below are detailed findings from several studies.

Antimicrobial Activity

A study published in MDPI highlighted the antimicrobial properties of related compounds, indicating that derivatives similar to this compound exhibited significant antibacterial activity against various pathogens. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, suggesting strong bactericidal effects .

CompoundPathogenMIC (μg/mL)
Derivative 7bStaphylococcus aureus0.22
Derivative 7bStaphylococcus epidermidis0.25

Additionally, these derivatives demonstrated a capacity to inhibit biofilm formation significantly more than traditional antibiotics like Ciprofloxacin .

Anti-inflammatory Effects

Research has indicated that compounds with similar structures can modulate inflammatory pathways. For instance, studies have shown that naphthalene derivatives can inhibit the production of pro-inflammatory cytokines in vitro, which may provide a basis for their use in treating inflammatory diseases . The specific mechanisms often involve the inhibition of NF-kB signaling pathways.

Anticancer Potential

Preliminary studies suggest that this compound may exhibit anticancer properties. A related compound was noted for its ability to induce apoptosis in cancer cell lines, with IC50 values indicating significant cytotoxicity at non-toxic concentrations .

Case Studies and Research Findings

  • Antimicrobial Evaluation : A comprehensive study assessed the antimicrobial activities of various naphthalene derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications could enhance activity against resistant strains .
  • Cytotoxicity Assays : In vitro tests demonstrated that some derivatives showed low cytotoxicity towards normal human cells while maintaining high efficacy against cancer cell lines. This selectivity is crucial for developing therapeutic agents with fewer side effects .
  • Mechanistic Studies : Investigations into the mechanism of action revealed that these compounds might act by disrupting bacterial cell wall synthesis or inhibiting vital enzymatic pathways involved in bacterial metabolism .

Q & A

Q. What synthetic methodologies are effective for preparing (R)-N-(1-(naphthalen-1-yl)ethyl)-3-(m-tolyl)propan-1-amine?

Reductive amination using Pd/NiO catalysts under hydrogen atmosphere is a robust method. For example, analogous compounds like N-benzylnaphthalen-1-amine were synthesized with 84% yield using 1.1 wt% Pd/NiO at 25°C for 10 hours . Adjustments to aldehydes/amines (e.g., m-tolyl derivatives) and reaction time may optimize yields. Characterization via 1H^1H NMR (400 MHz, CDCl3_3) is critical to confirm structure and purity.

Q. How can spectroscopic techniques validate the compound’s structural integrity?

1H^1H NMR is essential for verifying stereochemistry and substituent positions. For instance, naphthalene protons typically resonate at δ 7.2–8.3 ppm, while m-tolyl methyl groups appear near δ 2.3 ppm. In analogous compounds, coupling constants (e.g., J=6.8HzJ = 6.8 \, \text{Hz} for ethylenic protons) confirm stereochemistry . Mass spectrometry (HRMS) and IR further validate molecular weight and functional groups.

Advanced Research Questions

Q. What strategies resolve enantiomeric impurities during synthesis?

Chiral chromatography (e.g., Chiralpak® columns) or fractional crystallization can separate diastereomers. For Cinacalcet analogs, RP-UPLC with a C18 column (1.7 µm, 2.1 × 100 mm) and 0.1% TFA in acetonitrile/water achieved baseline separation of regioisomers and enantiomers . Polarimetric analysis monitors optical rotation to confirm enantiopurity.

Q. Which analytical methods detect trace impurities in the compound?

Stability-indicating RP-UPLC methods are validated for related compounds, detecting impurities at 0.05% levels. Key parameters include:

  • Column: Acquity BEH C18 (1.7 µm, 2.1 × 100 mm)
  • Mobile phase: Gradient of 0.1% TFA in water/acetonitrile
  • Detection: UV at 220 nm . Method validation includes specificity, linearity (R2^2 > 0.999), and precision (%RSD < 2.0).

Q. How does stereochemistry influence biological activity?

The (R)-configuration at the ethylamine moiety is critical for receptor binding. In Cinacalcet, the (R)-enantiomer shows 100-fold higher affinity for calcium-sensing receptors than the (S)-form . Molecular docking studies and in vitro assays (e.g., calcium flux assays) are recommended to evaluate structure-activity relationships.

Q. How to design stability studies under stressed conditions?

Follow ICH guidelines Q1A(R2):

  • Forced degradation : Expose to acid (0.1M HCl), base (0.1M NaOH), peroxide (3% H2_2O2_2), heat (60°C), and light (1.2 million lux·hr).
  • Analysis : Monitor degradation products via RP-UPLC. For example, oxidative stress may produce N-oxide impurities, detectable at 254 nm .
  • Kinetics : Calculate degradation rate constants (k) to predict shelf life.

Key Methodological Insights

  • Catalyst Optimization : Pd/NiO enhances reductive amination efficiency but may require ligand modification for bulky substrates .
  • Crystallography : Single-crystal X-ray diffraction (e.g., CCDC A1BQ8) resolves conformational ambiguities in naphthalene derivatives .
  • Regulatory Compliance : Impurity profiling must align with FDA/ICH guidelines, including genotoxicity assessment for nitrosamine analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.